Cas no 1212901-05-7 (5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)

5-((2S)ピロリジン-2-イル)-2-(トリフルオロメチル)ピリジンは、キラルピロリジン骨格とトリフルオロメチル置換ピリジンが結合した高機能有機化合物です。立体選択的な(2S)配置により分子認識能が向上し、医薬品中間体や触媒配位子としての応用が可能です。トリフルオロメチル基の導入により代謝安定性と脂溶性が最適化され、創薬化学分野での利用価値が高いことが特徴です。特に神経科学関連ターゲットとの親和性が報告されており、受容体リガンド開発における構造活性相関研究に有用です。高い純度と光学純度を保持した合成ルートが確立されている点が技術的優位性となります。

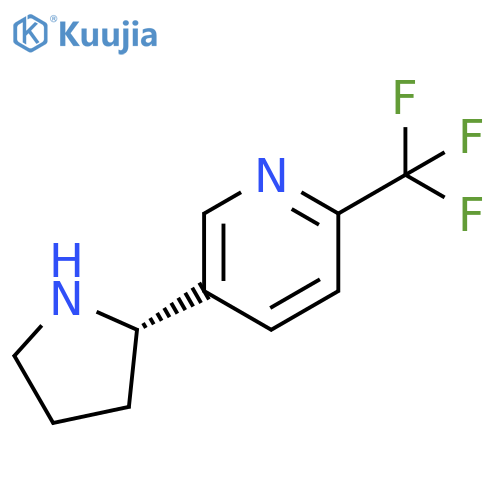

1212901-05-7 structure

商品名:5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine

CAS番号:1212901-05-7

MF:C10H11F3N2

メガワット:216.202952623367

MDL:MFCD09257292

CID:5595907

PubChem ID:97289983

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine

- Pyridine, 5-(2S)-2-pyrrolidinyl-2-(trifluoromethyl)-

- 1212901-05-7

- 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

-

- MDL: MFCD09257292

- インチ: 1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m0/s1

- InChIKey: KYYMZHCOPNZONI-QMMMGPOBSA-N

- ほほえんだ: C1(C(F)(F)F)=NC=C([C@@H]2CCCN2)C=C1

計算された属性

- せいみつぶんしりょう: 216.08743285g/mol

- どういたいしつりょう: 216.08743285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

- 密度みつど: 1.230±0.06 g/cm3(Predicted)

- ふってん: 262.8±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.65±0.10(Predicted)

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D557854-1g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 1g |

$535 | 2024-05-25 | |

| eNovation Chemicals LLC | D557854-2g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 2g |

$870 | 2024-05-25 | |

| eNovation Chemicals LLC | D557854-5g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 5g |

$1430 | 2025-02-21 | |

| eNovation Chemicals LLC | D557854-1g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 1g |

$535 | 2025-03-01 | |

| eNovation Chemicals LLC | D557854-5g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 5g |

$1430 | 2024-05-25 | |

| eNovation Chemicals LLC | D557854-1g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 1g |

$535 | 2025-02-21 | |

| eNovation Chemicals LLC | D557854-25g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 25g |

$4455 | 2025-02-21 | |

| eNovation Chemicals LLC | D557854-2g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 2g |

$870 | 2025-02-21 | |

| eNovation Chemicals LLC | D557854-25g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 25g |

$4455 | 2024-05-25 | |

| eNovation Chemicals LLC | D557854-25g |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |

1212901-05-7 | 96% | 25g |

$4455 | 2025-03-01 |

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1212901-05-7 (5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量